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Compound of Interest

N,N-bis(1H-indol-4-
Compound Name: _
ylmethyl)acetamide

Cat. No.: B243521

A Comparative Guide to the Structure-Activity Relationship of N,N-bis(1H-indol-4-
ylmethyl)acetamide Analogs and Related Compounds

This guide provides a comparative analysis of the structure-activity relationships (SAR) of
various N-acetamide and bis-indolyl compounds, offering insights relevant to the potential
therapeutic applications of N,N-bis(1H-indol-4-ylmethyl)acetamide analogs. The information
IS targeted towards researchers, scientists, and professionals in drug development.

Introduction

While specific structure-activity relationship data for N,N-bis(1H-indol-4-yImethyl)acetamide
analogs is not extensively available in the public domain, a comparative analysis of structurally
related compounds can provide valuable insights. This guide examines the SAR of N-
acetamide indole derivatives, bis(indolyl)methanes, and other related acetamide compounds,
focusing on their anticancer, antimalarial, and enzyme-inhibitory activities.

Data Presentation: Comparative Biological Activities

The following tables summarize the biological activities of various analogs, providing a
guantitative basis for comparing their potency.

Table 1: Antiproliferative Activity of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-
trimethoxyphenyl)acetamide Derivatives[1][2]
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MCF-7 ICso
Compound R HeLa ICso (pM) (uM) HT-29 ICso (M)
H

7c 4-Fluorophenyl 1.21 0.98 2.13
7d 4-Chlorophenyl 0.52 0.34 0.86
7f 4-Bromophenyl 2.34 1.87 3.54
7i 4-Methoxyphenyl  5.43 6.68 4.76
Colchicine

- 0.02 0.01 0.03
(Control)

Table 2: Antimalarial Activity of N-Acetamide Indole Analogs against P. falciparum([3]

Analog ECso (uM)
W452 (6) 0.07
9 0.25
59 0.15
SJ733 (Control) 0.04

Table 3: Butyrylcholinesterase (BChE) Inhibitory Activity of Substituted Acetamide

Derivatives[4]
Compound R BChE ICso (pM)
8c 2,4,6-trimethyl 3.94
8d 2,5-dimethyl 19.60
Tacrine (Control) 0.02
Galantamine (Control) 1.56

Experimental Protocols
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Detailed methodologies for key experiments are provided below to facilitate reproducibility and
further investigation.

Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-
trimethoxyphenyl)acetamide Derivatives[1]

A general multi-step synthesis was employed:

Preparation of 1H-indole-3-carboxaldehydes: Indole derivatives were treated with
phosphorus oxychloride in DMF.

o Methylation of Indole-3-carboxaldehydes: The products from the previous step were reacted
with sodium hydride and methyl iodide in DMF to yield 1-methyl-1H-indole-3-
carboxaldehydes.

o Formation of Imines: The methylated indole-3-carboxaldehydes were reacted with 3,4,5-
trimethoxyaniline in ethanol with acetic acid.

¢ Reduction of Imines: The resulting imines were reduced using sodium borohydride in
methanol to yield 3,4,5-trimethoxy-N-((1-methyl-1H-indol-3-yl)methyl)aniline.

¢ Final Acetamide Formation: The aniline derivatives were then reacted with various
substituted acetyl chlorides to produce the final N-acetamide products.

In Vitro Antiproliferative Assay (MTT Assay)[1]

HelLa, MCF-7, and HT-29 cells were seeded in 96-well plates. After 24 hours, the cells were
treated with various concentrations of the test compounds (0.1, 0.5, 2.5, 12.5, and 30 uM) for
24 hours. Subsequently, MTT solution was added to each well, and the plates were incubated
for 4 hours. The formazan crystals were then dissolved in DMSO, and the absorbance was
measured at 490 nm using a microplate reader. The ICso values were calculated from the dose-
response curves.[1]

Antimalarial Activity Assay (P. falciparum)|3]

The in vitro activity against Plasmodium falciparum was determined using a 72-hour growth
inhibition assay. Asynchronous cultures of P. falciparum were exposed to serial dilutions of the
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test compounds. Parasite growth was quantified by measuring parasite lactate dehydrogenase
(pLDH) activity. The ECso values were determined by fitting the dose-response data to a four-

parameter logistic model.

Butyrylcholinesterase (BChE) Inhibition Assay[4]

The BChE inhibitory activity was measured using a modified Ellman’'s method. The assay was
performed in a 96-well plate. The reaction mixture contained BChE enzyme, 5,5'-dithiobis-(2-
nitrobenzoic acid) (DTNB), and the test compound in a phosphate buffer (pH 8.0). The reaction
was initiated by the addition of the substrate, butyrylthiocholine iodide. The absorbance was
measured at 412 nm. The percentage of inhibition was calculated, and the ICso values were
determined from the dose-response curves.

Visualizations

The following diagrams illustrate key biological pathways and experimental workflows.
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Caption: General workflow for synthesis and biological evaluation.
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Caption: Tubulin polymerization inhibition pathway.

Structure-Activity Relationship Insights

Based on the presented data, several key SAR trends can be identified:
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» Antiproliferative Activity: For the N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-
trimethoxyphenyl)acetamide series, the nature of the substituent on the phenylacetyl group
significantly influences activity. Halogen substitution, particularly chlorine (Compound 7d), at
the 4-position of the phenyl ring resulted in the most potent antiproliferative activity against
HelLa, MCF-7, and HT-29 cancer cell lines.[1] Increasing the size of the halogen from chloro
to bromo led to a decrease in activity, while a methoxy group resulted in a significant loss of
potency.[1]

» Antimalarial Activity: The N-acetamide indole analogs demonstrate potent activity against P.
falciparum. While a detailed SAR is complex, the optimization of substituents on the indole
core and the acetamide side chain is crucial for achieving high potency and metabolic
stability.[3] These compounds are believed to target the parasite's PfATP4, a sodium-proton-
potassium pump.[3]

e Butyrylcholinesterase Inhibition: In the case of substituted acetamide derivatives as BChE
inhibitors, the number and position of methyl groups on the aromatic ring play a critical role.
The presence of three methyl groups (Compound 8c¢) led to the highest potency, suggesting
that increased lipophilicity and steric bulk in this region are favorable for binding to the
enzyme's active site.[4]

Conclusion

This comparative guide highlights the significant impact of structural modifications on the
biological activity of N-acetamide indole and related compounds. For the development of N,N-
bis(1H-indol-4-ylmethyl)acetamide analogs, it is crucial to consider the nature and position of
substituents on the indole rings and the acetamide moiety. The findings from related series
suggest that optimizing these features can lead to potent and selective agents for various
therapeutic targets, including cancer, malaria, and neurodegenerative diseases. Further
synthesis and biological evaluation of a focused library of N,N-bis(1H-indol-4-
ylmethyl)acetamide analogs are warranted to establish their specific SAR and therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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